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Introduction
Hordeins are the primary storage proteins found in barley, classified into several groups

including B, C, D, and γ hordeins, based on their molecular weights.[1] These proteins are of

significant interest in various fields, from brewing and food science to immunology and drug

development, particularly in the context of celiac disease research. The extraction of hordeins

from barley flour is a critical first step for their characterization and subsequent use in

experimental settings. This document provides detailed protocols for hordein extraction,

purification, and analysis.

Principles of Extraction
The extraction of hordeins relies on their solubility characteristics. They are classified as

prolamins, meaning they are soluble in aqueous alcohol solutions.[2] Different extraction

protocols have been developed to optimize the yield and purity of the extracted hordeins.

Common methods involve the use of alcohols like isopropanol or ethanol, often in combination

with reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol to break disulfide bonds

and improve the solubility of certain hordein fractions.[3] Sequential extraction steps are

frequently employed to first remove more soluble proteins like albumins and globulins, thereby

enriching the final hordein fraction.
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Experimental Protocols
Protocol 1: Rapid Extraction with Propan-2-ol and a
Reducing Agent
This method is designed for efficient extraction of a broad range of hordeins and is suitable for

routine analysis.

Materials:

Barley flour

55% (v/v) propan-2-ol

2% (v/v) 2-mercaptoethanol

Centrifuge tubes (50 mL)

Water bath or incubator at 60°C

Centrifuge

Vortex mixer

Procedure:

Sample Preparation: Weigh 1 gram of barley flour and place it into a 50 mL centrifuge tube.

Pre-extraction (Optional but Recommended): To remove albumins and globulins, add 10 mL

of 0.5 M NaCl solution to the flour. Vortex thoroughly for 5 minutes at room temperature.

Centrifuge at 4500 x g for 10 minutes and discard the supernatant. This step can be

repeated for higher purity.[2]

Hordein Extraction: To the pellet, add 10 mL of the extraction solution (55% propan-2-ol with

2% 2-mercaptoethanol).

Incubation: Vortex the mixture vigorously to ensure the pellet is fully dispersed. Incubate the

tube in a water bath at 60°C for 30-60 minutes, with intermittent vortexing every 10-15
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minutes.[3][4]

Centrifugation: After incubation, centrifuge the sample at 4500 x g for 15 minutes to pellet the

insoluble material.

Supernatant Collection: Carefully collect the supernatant, which contains the extracted

hordeins. This can be used for immediate analysis or stored at -20°C for later use.

Protocol 2: Sequential Extraction for Fractionation
This protocol allows for the sequential extraction of different protein fractions, providing a more

purified hordein sample.

Materials:

Barley flour

Deionized water

0.5 M NaCl solution

50% (v/v) Isopropyl alcohol (IPA) with 1% (w/v) Dithiothreitol (DTT)

Urea/DTT buffer (8 M urea, 1% (w/v) DTT, 20 mM triethylamine-HCl, pH 6)

Centrifuge tubes (50 mL)

Centrifuge

Vortex mixer

Procedure:

Sample Preparation: Weigh 20 mg of barley flour into a centrifuge tube.[5]

Albumin and Globulin Extraction: Add 1 mL of deionized water, vortex, centrifuge at 15,000 x

g for 5 minutes, and collect the supernatant (water-soluble fraction). Repeat this step with

0.5 M NaCl to extract salt-soluble proteins.[6]
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Hordein Extraction (Alcohol-Soluble Fraction): To the remaining pellet, add 0.5 mL of 50%

(v/v) IPA with 1% (w/v) DTT. Vortex for 30 seconds. Centrifuge at 15,000 x g for 5 minutes.

Collect the supernatant. Repeat this extraction step and pool the supernatants.[5]

Glutelin Extraction (Optional): The remaining pellet can be extracted with the Urea/DTT

buffer to solubilize glutelins.[7]

Data Presentation
The efficiency of hordein extraction can be influenced by the solvent, temperature, and the

presence of reducing agents. The following table summarizes quantitative data from various

studies.

Extraction Method Temperature Key Findings

55% (v/v) propan-2-ol + 2%

(v/v) 2-mercaptoethanol
60°C

More hordein was extracted at

60°C compared to 20°C.[3] A

single extraction at 60°C was

found to be nearly as effective

as three sequential

extractions.[4]

50% 1-propanol + 2% DTT Room Temp.

A single 5-minute extraction

was sufficient to dissolve

enough hordein for analysis,

with the majority of soluble

proteins removed in the first 5

minutes.[8]

0.3 M NaI + 7.5% 1-propanol

(DuPont protocol)
Room Temp.

Effective for extracting

prolamins (gliadins, secalins,

and hordeins).[2]

Sequential: Water, 0.5 M NaCl,

IPA/DTT, Urea/DTT
Room Temp.

Allows for the separation of

different protein classes.[6]

Purification of Extracted Hordeins
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For applications in drug development and detailed biochemical studies, further purification of

the extracted hordeins may be necessary.

Fast Protein Liquid Chromatography (FPLC):

FPLC is a suitable method for purifying different classes of hordeins.[6] The crude hordein

extract can be subjected to size-exclusion or ion-exchange chromatography to separate the B,

C, D, and γ hordeins based on their size and charge differences.

Preparative SDS-PAGE:

For obtaining highly purified specific hordein fractions, preparative Sodium Dodecyl Sulfate-

Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be employed. This technique separates

the hordeins based on their molecular weight, and the desired protein bands can be excised

from the gel for further analysis.

Visualizations
Experimental Workflow for Hordein Extraction
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Caption: Workflow for hordein extraction and purification.
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Logical Relationship of Hordein Classes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Hordein Extraction
from Barley Flour]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592533#hordein-extraction-protocol-from-barley-
flour]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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